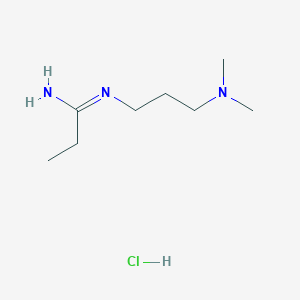

N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the use of reagents that add to carbonyl groups of aldehydes and ketones, leading to various products. For instance, N-Methyl-C-(trichlorotitanio)formimidoyl Chloride is used for homologations of aldehydes and ketones to α-Hydroxycarboxamides, with high yields and without the need for Li-, Mg-, or Zn-derivatives as precursors . This suggests that similar methodologies could potentially be applied to the synthesis of N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride, although the specific details would depend on the unique reactivity of the compound .

Molecular Structure Analysis

The molecular structure of copper(II) complexes with N,N'-dimethyl and N,N'-diethyl substituted ligands has been studied, revealing that the configuration of N-alkyl groups can vary depending on the ligand and the metal center's coordination environment . This information is relevant as it highlights the importance of the substituents on the nitrogen atoms and their influence on the overall molecular geometry, which could be extrapolated to the structure of this compound.

Chemical Reactions Analysis

The reactivity of diamine compounds can be complex, as demonstrated by the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid, which led to an unexpected product . This indicates that the chemical reactions involving this compound could also yield surprising results, and careful analysis would be required to understand its reactivity fully.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymerizable amine coinitiators, such as N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, have been studied in the context of dental restorations . These compounds can serve as both diluents and coinitiators, and their physical and mechanical properties are crucial for their performance. By analogy, the physical and chemical properties of this compound would need to be characterized to determine its suitability for specific applications.

科学的研究の応用

Intramolecular Hydrogen Bonds

Research by Krueger (1967) explored the intramolecular hydrogen bonds in aliphatic diamines like N,N′-Dimethyl-1,3-propanediamine. This study found that intramolecular NH···N bonding disappears sharply when the intervening methylene chain length exceeds three units, suggesting its significance in the conformation of such compounds (Krueger, 1967).

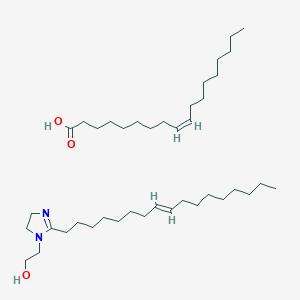

Synthesis and Application in Industry

Meng et al. (2013) discussed the method of synthesizing DMAPA continuously, highlighting its use in manufacturing surfactants, cosmetics, detergents, textiles, and lubricating oil additives. This research provided insights into the efficient production of DMAPA, which is vital for its industrial applications (Meng, Deng, Li, & Du, 2013).

Synthesis of Novel Compounds

Research by Shi-de (2010) involved synthesizing novel compounds using 2-methyl-2-ethyl-1,3-propanediamine, showing its utility in developing new chemicals with potential applications in agriculture, such as herbicide safeners (Shi-de, 2010).

Structural Studies and Metal Complexes

Öz et al. (2007) investigated heterodinuclear Ni(II)—Sn(II) complexes derived from reduced ONNO type Schiff base compounds, including derivatives of 1,3-propanediamine. This research contributes to the understanding of complex structures in coordination chemistry (Öz et al., 2007).

High-Pressure Reactions

Ibata, Zou, and Demura (1995) studied the reaction of 2,3,5,6-tetrachloronitrobenzene with diamines, including N,N′-dimethyl-1,3-propanediamine, under high pressure. Their findings are essential for understanding the behavior of these compounds under different conditions (Ibata, Zou, & Demura, 1995).

Vapor Pressure and Enthalpy Studies

Verevkin and Chernyak (2012) measured the vapor pressures of aliphatic propanediamines, including N,N-dimethyl-1,3-propanediamine. This research is crucial for understanding the physical properties of these compounds (Verevkin & Chernyak, 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection, and used only outdoors or in a well-ventilated area .

作用機序

Target of Action

N’-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride, also known as EDAC HCl, primarily targets carboxyl groups and primary amines . It is used to modify the cell surface of Escherichia coli to covalently couple substances .

Mode of Action

It facilitates the formation of a covalent bond between the carboxyl group of one molecule and the primary amine of another .

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

The primary result of EDAC HCl’s action is the formation of a covalent bond between a carboxyl group and a primary amine . This can lead to the modification of the cell surface of Escherichia coli . It has also been used as an activator to modify microfluidic chips to capture Escherichia coli .

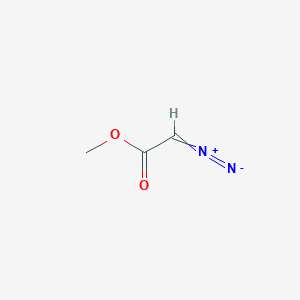

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride' involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl isocyanate followed by treatment with hydrochloric acid.", "Starting Materials": [ "N,N-dimethyl-1,3-propanediamine", "Ethyl isocyanate", "Hydrochloric acid" ], "Reaction": [ "To a solution of N,N-dimethyl-1,3-propanediamine in anhydrous ether, add ethyl isocyanate dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Add hydrochloric acid to the reaction mixture and stir for 1 hour at room temperature.", "Filter the resulting precipitate and wash with ether to obtain 'N'-(Ethylcarbonimidoyl)-N,N-dimethyl-1,3-propanediamine hydrochloride' as a white solid." ] } | |

CAS番号 |

7084-11-9 |

分子式 |

C8H20ClN3 |

分子量 |

193.72 g/mol |

IUPAC名 |

N'-[3-(dimethylamino)propyl]propanimidamide;hydrochloride |

InChI |

InChI=1S/C8H19N3.ClH/c1-4-8(9)10-6-5-7-11(2)3;/h4-7H2,1-3H3,(H2,9,10);1H |

InChIキー |

PGIBXNLSUXQITJ-UHFFFAOYSA-N |

SMILES |

CCC(=NCCCN(C)C)N.Cl |

正規SMILES |

CCC(=NCCCN(C)C)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)

![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)